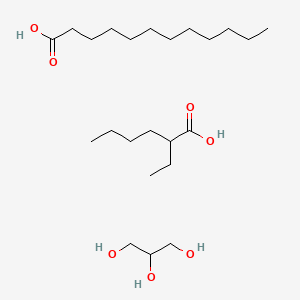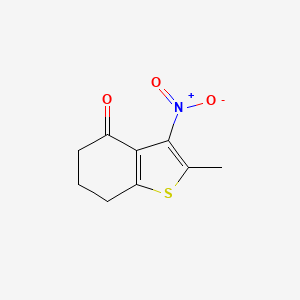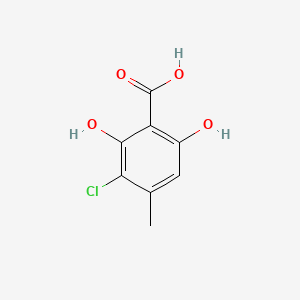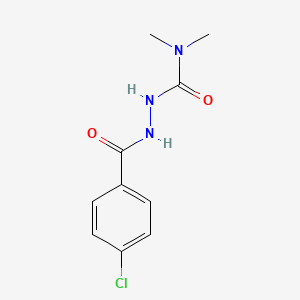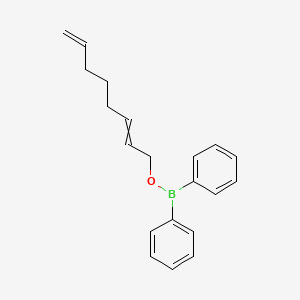
Octa-2,7-dien-1-YL diphenylborinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octa-2,7-dien-1-yl diphenylborinate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a boron atom bonded to two phenyl groups and an octa-2,7-dien-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octa-2,7-dien-1-yl diphenylborinate typically involves the reaction of diphenylborinic acid with octa-2,7-dien-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the borinate ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous process involving the reaction of diphenylborinic acid with octa-2,7-dien-1-ol in a solvent such as toluene or dichloromethane. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form boronic acids or boronates.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: It can participate in substitution reactions where the octa-2,7-dien-1-yl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under mild conditions.
Major Products: The major products formed from these reactions include boronic acids, boranes, and substituted borinates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Octa-2,7-dien-1-yl diphenylborinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-boron bonds.
Biology: The compound is utilized in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It finds applications in the production of polymers and advanced materials due to its unique reactivity and stability
Mécanisme D'action
The mechanism by which octa-2,7-dien-1-yl diphenylborinate exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols and other Lewis bases, facilitating various chemical transformations. The pathways involved include the formation of boronate esters and the activation of adjacent functional groups, leading to enhanced reactivity and selectivity in chemical reactions .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Similar in structure but lacks the octa-2,7-dien-1-yl group.
Diphenylborinic Acid: Similar boron-containing compound but without the diene functionality.
Octa-2,7-dien-1-yl Boronic Acid: Contains the same diene group but with a different boron-containing moiety.
Uniqueness: Octa-2,7-dien-1-yl diphenylborinate is unique due to the presence of both the diphenylborinate and octa-2,7-dien-1-yl groups, which confer distinct reactivity and stability. This combination allows for versatile applications in synthesis and catalysis that are not possible with other similar compounds .
Propriétés
Numéro CAS |
67539-13-3 |
|---|---|
Formule moléculaire |
C20H23BO |
Poids moléculaire |
290.2 g/mol |
Nom IUPAC |
octa-2,7-dienoxy(diphenyl)borane |
InChI |
InChI=1S/C20H23BO/c1-2-3-4-5-6-13-18-22-21(19-14-9-7-10-15-19)20-16-11-8-12-17-20/h2,6-17H,1,3-5,18H2 |
Clé InChI |
SXNIXEHOAOOPHS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCC=CCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
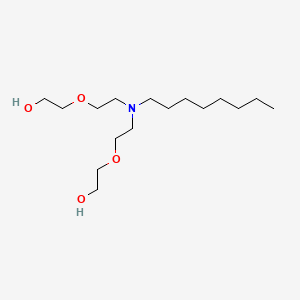


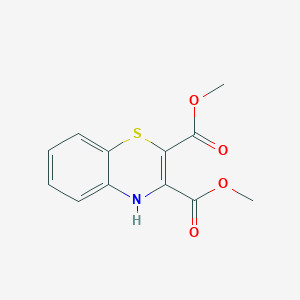
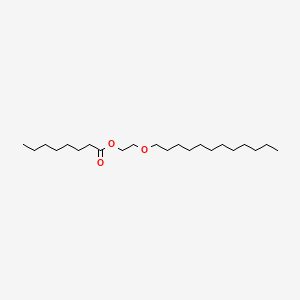
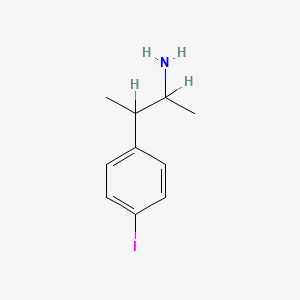

![[2-(Thiophen-2-yl)ethenylidene]cyanamide](/img/structure/B14457729.png)
